![molecular formula C17H23BO4 B12219414 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one](/img/structure/B12219414.png)
2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one
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Overview
Description
2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a chromanone core structure with a boronic ester group attached to it. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a benzylic C-H bond in the presence of a boron reagent such as pinacolborane. The reaction conditions often include a palladium catalyst, a base, and a solvent like toluene or THF (tetrahydrofuran) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The chromanone core can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound lies in its utility as a reagent in organic synthesis. It serves as a versatile building block in the synthesis of more complex molecules. The presence of the boron atom allows for participation in various reactions such as:
- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds and other complex organic structures .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential biological activity. The chroman core is known for its presence in various biologically active compounds. Some specific applications include:
- Antiparasitic Agents : Recent studies have explored the synthesis of new antiparasitic compounds based on the chroman framework. The incorporation of boron-containing moieties enhances the biological activity and selectivity of these compounds against parasitic infections .
Material Science
The unique structural features of 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one also make it suitable for applications in material science:
- Polymer Chemistry : The compound can be employed as a monomer or additive in polymer synthesis to impart specific properties such as increased thermal stability or enhanced mechanical strength .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of using this compound in the synthesis of biaryl compounds via Suzuki coupling reactions. The results indicated high yields and selectivity when employing this compound as a boronate precursor .
Case Study 2: Antiparasitic Activity
In a series of experiments aimed at developing new antiparasitic agents, researchers synthesized various derivatives of this compound. The biological assays revealed that certain derivatives exhibited significant activity against Leishmania species, suggesting potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chromanone core may also interact with biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is unique due to its chromanone core structure combined with a boronic ester group. This combination imparts distinct chemical properties, making it versatile in various synthetic and research applications. The presence of the boronic ester group allows for efficient participation in coupling reactions, while the chromanone core provides additional functionalization possibilities.
Biological Activity
2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in cancer research and other therapeutic areas.
- Molecular Formula : C19H29BN2O3
- Molecular Weight : 344.26 g/mol
- CAS Number : 1222533-83-6
The compound features a chroman backbone substituted with a dioxaborolane moiety, which is known for its role in enhancing the biological activity of various drug candidates.
Anticancer Properties
Recent studies have demonstrated that derivatives of 2,2-Dimethyl-chroman exhibit promising anticancer activity. Notably, compounds synthesized from this base structure have shown significant antiproliferative effects against both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines.
Key Findings:
- Cell Lines Tested : MCF-7 (ER+) and MDA-MB-231 (ER-)
- IC50 Values : Compounds exhibited IC50 values ranging from 8.5 to 25.0 µM, indicating effective inhibition of cell growth.
- Mechanism of Action : The antiproliferative activity was linked to the induction of apoptosis in cancer cells. In-silico docking studies suggested a strong affinity for estrogen receptors α and β, further supporting their potential as therapeutic agents in hormone-related cancers .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the dioxaborolane group is critical for enhancing interaction with biological targets. Variations in substitution patterns on the chroman ring significantly affect potency and selectivity towards cancer cell lines.
Compound | Structure | IC50 (µM) | Cell Line |
---|---|---|---|
19a | Structure | 15.0 | MCF-7 |
19b | Structure | 10.5 | MDA-MB-231 |
22a | Structure | 8.5 | MCF-7 |
22c | Structure | 25.0 | MDA-MB-231 |
Note: The structures are illustrative; actual structures should be referenced from chemical databases.
Other Biological Activities
In addition to anticancer properties, compounds related to this compound have been explored for:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against Gram-positive bacteria.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in models of neurodegenerative diseases.
Case Study 1: Antiproliferative Activity in Breast Cancer Models
In a controlled study involving MCF-7 and MDA-MB-231 cells, several synthesized analogs were tested for their ability to inhibit cell proliferation. The study found that specific modifications to the dioxaborolane group enhanced the compounds' efficacy against both cell lines. Notably, compound 22a displayed the highest potency with an IC50 of 8.5 µM against MCF-7 cells .
Case Study 2: In-Silico Docking Studies
In-silico studies were conducted to predict the binding affinities of synthesized compounds to estrogen receptors. These studies revealed that modifications to the chroman structure could significantly alter binding interactions, which correlated with observed biological activities in vitro. This approach aids in rational drug design by identifying promising candidates for further development.
Properties
Molecular Formula |
C17H23BO4 |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2,2-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-chromen-4-one |
InChI |
InChI=1S/C17H23BO4/c1-15(2)10-13(19)12-9-11(7-8-14(12)20-15)18-21-16(3,4)17(5,6)22-18/h7-9H,10H2,1-6H3 |
InChI Key |
UOOOTVROMDIGME-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3=O)(C)C |
Origin of Product |
United States |
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